4-(Cyclopentyloxy)-2-methylbenzoic acid
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Overview
Description
4-(Cyclopentyloxy)-2-methylbenzoic acid is an organic compound with the molecular formula C13H16O3 It is a derivative of benzoic acid, where a cyclopentyloxy group is attached to the benzene ring at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and cyclopentanol.
Esterification: The carboxylic acid group of 2-methylbenzoic acid is first converted to an ester using an alcohol (cyclopentanol) in the presence of an acid catalyst such as sulfuric acid.
Cyclopentyloxy Substitution: The ester is then subjected to a nucleophilic substitution reaction where the cyclopentyloxy group is introduced. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, making it a better nucleophile.
Hydrolysis: Finally, the ester is hydrolyzed back to the carboxylic acid form using aqueous acid or base.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyloxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: 4-(Cyclopentyloxy)-2-carboxybenzoic acid.
Reduction: 4-(Cyclopentyloxy)-2-methylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopentyloxy)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has shown its potential as a lead compound for developing new anti-inflammatory and antitumor agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclopentyloxy)benzoic acid: Similar structure but lacks the methyl group at the 2-position.
4-(Cyclopentyloxy)-4-methoxybenzoic acid: Contains an additional methoxy group.
4-(Cyclopentyloxy)-2-carboxybenzoic acid: The methyl group is oxidized to a carboxylic acid.
Uniqueness
4-(Cyclopentyloxy)-2-methylbenzoic acid is unique due to the presence of both the cyclopentyloxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a valuable compound for developing new pharmaceuticals and materials with specific properties.
Properties
IUPAC Name |
4-cyclopentyloxy-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-8-11(6-7-12(9)13(14)15)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMJAEIYPVIYPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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